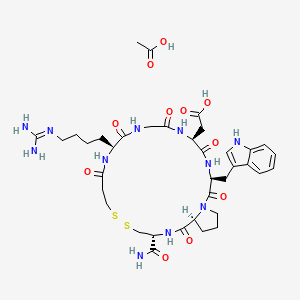

Eptifibatide Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N11O9S2.C2H4O2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25;1-2(3)4/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39);1H3,(H,3,4)/t22-,23-,24-,25-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKBRYJYRIUYEI-QMYFOHRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N11O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188627-80-7 | |

| Record name | Eptifibatide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Eptifibatide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

eptifibatide acetate mechanism of action on GP IIb/IIIa receptors

An In-depth Technical Guide on the Core Mechanism of Action of Eptifibatide Acetate on GP IIb/IIIa Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eptifibatide is a potent, intravenously administered antiplatelet agent belonging to the class of glycoprotein (GP) IIb/IIIa inhibitors.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, it is a synthetic cyclic heptapeptide that acts as a direct, reversible, and highly specific antagonist of the platelet GP IIb/IIIa receptor.[3][4][5][6] This guide provides a detailed examination of the molecular interactions, pharmacodynamics, and experimental evaluation of eptifibatide's mechanism of action. By competitively inhibiting the binding of fibrinogen and other ligands to the GP IIb/IIIa receptor, eptifibatide effectively blocks the final common pathway of platelet aggregation, playing a crucial role in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[1][4][7]

The Glycoprotein IIb/IIIa Receptor: Structure and Function

The GP IIb/IIIa receptor, also known as integrin αIIbβ3, is the most abundant receptor on the platelet surface, with approximately 80,000 copies per platelet. It is a heterodimer composed of two subunits, αIIb (GP IIb) and β3 (GP IIIa).[1] In resting platelets, the receptor exists in a low-affinity, inactive state. Upon platelet activation by various agonists (e.g., thrombin, ADP, collagen), an "inside-out" signaling cascade triggers a conformational change in the GP IIb/IIIa receptor, exposing its high-affinity binding sites for ligands.[1][4]

The primary ligand for the activated GP IIb/IIIa receptor is fibrinogen, a dimeric molecule that can simultaneously bind to receptors on adjacent platelets. This cross-linking of platelets by fibrinogen is the fundamental step in the formation of a platelet aggregate, or thrombus.[1][4] Other adhesive ligands, such as von Willebrand factor (vWF) and prothrombin, also bind to this receptor.[1][8] The binding sites for these ligands often contain the arginine-glycine-aspartic acid (RGD) amino acid sequence.[4][9]

Eptifibatide's Molecular Mechanism of Action

Eptifibatide's mechanism is centered on its structural mimicry and competitive antagonism at the GP IIb/IIIa receptor.

Competitive and Reversible Binding

Eptifibatide is designed to mimic the RGD sequence. It contains a modified lysine-glycine-aspartic acid (KGD) sequence, which provides high specificity for the GP IIb/IIIa receptor.[1][9][10] It competitively binds to the receptor, physically obstructing the binding of fibrinogen, vWF, and other adhesive ligands.[1][8][11] This action inhibits the final, crucial step of platelet aggregation.[1][12]

Unlike the irreversible binding of some other antiplatelet agents, eptifibatide's interaction with the GP IIb/IIIa receptor is characterized by low affinity and rapid reversibility.[3][4][8] This is a key pharmacological feature, as it allows for a relatively quick restoration of normal platelet function (typically within 4 to 8 hours) following cessation of the infusion.[1] The rapid dissociation is attributed to its low binding affinity.[8]

Caption: GP IIb/IIIa signaling pathway and the inhibitory action of eptifibatide.

Quantitative Pharmacodynamic Data

The interaction of eptifibatide with the GP IIb/IIIa receptor and its effect on platelet function have been quantified through various in vitro and ex vivo studies.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) | 120 nM | Human | [8] |

| IC50 (Platelet Aggregation) | 16-27 mg/mL | Porcine; ADP, collagen, thrombin-induced | [13] |

| IC50 (Dense Granule Secretion) | 22-31 mg/mL | Porcine; ADP, collagen, thrombin-induced | [13][14] |

| IC50 (Adhesion to Fibrinogen) | ~11 mg/mL | Porcine | [13][14] |

| Plasma Protein Binding | ~25% | Human | [1] |

| Plasma Elimination Half-life | ~2.5 hours | Human | [1] |

| Onset of Action | >80% inhibition of platelet aggregation 15 mins after bolus | Human | [1] |

Key Experimental Protocols

The characterization of eptifibatide's mechanism of action relies on several key laboratory techniques.

Ex Vivo Platelet Aggregometry

This is the gold standard method for assessing the functional effect of antiplatelet agents.

Objective: To measure the extent of platelet aggregation in response to various agonists in blood samples from subjects treated with eptifibatide.

Methodology:

-

Blood Collection: Whole blood is drawn from the subject via venipuncture into tubes containing an anticoagulant. Commonly used anticoagulants include buffered citrate or D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK).[15][16] The choice of anticoagulant is critical, as calcium-chelating agents like citrate can influence the binding affinity of GP IIb/IIIa antagonists and may overestimate their inhibitory effect.[10][16]

-

Preparation of Platelet-Rich Plasma (PRP): The blood sample is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP (supernatant) from red and white blood cells. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step and is used as a reference (100% aggregation).

-

Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer. A baseline light transmittance is established.

-

Agonist Addition: A platelet agonist (e.g., ADP, thrombin receptor agonist peptide [TRAP]) is added to the PRP to induce aggregation.[16]

-

Data Recording: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the detector. The change in light transmittance over time is recorded.

-

Analysis: The maximum aggregation percentage is calculated relative to the PPP baseline. The inhibition of platelet aggregation is determined by comparing the results from post-eptifibatide samples to the subject's pre-treatment baseline.[16]

References

- 1. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 5. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic use of intravenous eptifibatide in patients undergoing percutaneous coronary intervention: acute coronary syndromes and elective stenting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of platelet glycoprotein IIb/IIIa with eptifibatide in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. mdpi.com [mdpi.com]

- 13. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

- 15. Pharmacodynamics and pharmacokinetics of eptifibatide in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

From Rattlesnake Venom to Lifesaving Therapeutic: A Technical Guide to the Discovery and Development of Eptifibatide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide, a potent antiplatelet agent, stands as a testament to the successful translation of natural product chemistry into a life-saving therapeutic. This technical guide provides a comprehensive overview of the discovery and development of eptifibatide, from its origins in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri) to its clinical application as a glycoprotein IIb/IIIa inhibitor. This document details the pivotal role of the disintegrin barbourin, the synthetic chemistry strategies employed, the mechanism of action, key experimental protocols, and a summary of the seminal clinical trial data that established its efficacy and safety in the management of acute coronary syndromes.

Discovery from a Natural Source: The Venom of Sistrurus miliarius barbouri

The journey to eptifibatide began with the screening of numerous snake venoms for their ability to inhibit platelet aggregation. Researchers identified the venom of the southeastern pygmy rattlesnake, Sistrurus miliarius barbouri, as a particularly potent and specific inhibitor of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] This specificity was a crucial finding, as it suggested a potential therapeutic window with fewer off-target effects.

Isolation and Characterization of Barbourin

The active component in the venom was isolated and identified as a 73-amino acid disintegrin protein, which was named barbourin.[1][2] Disintegrins are a family of cysteine-rich peptides found in snake venoms that interfere with integrin-mediated cell adhesion. Sequence analysis of barbourin revealed a critical departure from other known disintegrins. While most disintegrins that bind to integrins contain the Arg-Gly-Asp (RGD) recognition sequence, barbourin possesses a unique Lys-Gly-Asp (KGD) motif.[1][2] This single amino acid substitution of lysine for arginine was found to be the key determinant of barbourin's high specificity for the platelet GP IIb/IIIa receptor over other integrins.[1][2]

From Natural Peptide to Synthetic Drug: The Development of Eptifibatide

While barbourin itself showed promise, its proteinaceous nature made it unsuitable for direct therapeutic use due to potential immunogenicity and poor pharmacokinetic properties. The development of eptifibatide, therefore, focused on creating a smaller, synthetic peptide that mimicked the essential binding features of barbourin.[3][4]

Chemical Synthesis and Cyclization

Eptifibatide is a synthetic cyclic heptapeptide. Its design was centered around the KGD sequence of barbourin. The development process involved creating a minimalist structure that retained high affinity and specificity for the GP IIb/IIIa receptor. To enhance stability and conformational rigidity, the peptide was cyclized via a disulfide bond between a cysteine residue and a mercaptopropionyl (Mpr) residue, which acts as a cysteine mimetic.[5][6][7][8]

The synthesis of eptifibatide is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides.[5][6][7][8] This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting group chemistry is common in this process.[5][7] Following the assembly of the linear peptide, the disulfide bridge is formed. This can be achieved either in solution after cleavage from the resin or while the peptide is still attached to the solid support ("on-resin" cyclization).[5][6] The on-resin method often involves an oxidizing agent like iodine to facilitate the formation of the disulfide bond.[9]

Mechanism of Action: Inhibition of Platelet Aggregation

Eptifibatide exerts its antiplatelet effect by acting as a direct, competitive, and reversible inhibitor of the GP IIb/IIIa receptor.[10]

The Final Common Pathway of Platelet Aggregation

Platelet aggregation is the culminating event in the formation of a thrombus. Various agonists, such as adenosine diphosphate (ADP), collagen, and thrombin, can activate platelets through distinct signaling pathways. However, all these pathways converge on a final common step: the conformational activation of the GP IIb/IIIa receptor.[11][12] Once activated, the GP IIb/IIIa receptor undergoes a shape change that allows it to bind fibrinogen. A single fibrinogen molecule can then bridge two adjacent platelets, leading to the formation of a platelet aggregate.

Competitive Inhibition by Eptifibatide

Eptifibatide, with its KGD-mimicking sequence, binds to the fibrinogen binding site on the activated GP IIb/IIIa receptor.[10] This binding is competitive, meaning that eptifibatide and fibrinogen vie for the same binding site. By occupying this site, eptifibatide physically prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation, regardless of the initial activating stimulus.[13]

The inhibition is reversible, with a relatively short plasma half-life of approximately 2.5 hours.[10] This allows for a rapid restoration of normal platelet function following cessation of the infusion, a desirable characteristic in a clinical setting where bleeding complications may arise.

Preclinical and Clinical Efficacy

The efficacy of eptifibatide was established through a series of preclinical studies and large-scale, randomized clinical trials.

Preclinical Data

In vitro studies demonstrated the potent and selective inhibitory activity of eptifibatide on platelet aggregation. The following table summarizes key preclinical quantitative data.

| Parameter | Agonist | Value | Reference(s) |

| IC50 for Platelet Aggregation | ADP (20 µM) | 0.11-0.22 µg/mL | [5] |

| Collagen (5 µg/mL) | 0.28-0.34 µg/mL | [5] | |

| Dissociation Constant (Kd) | GP IIb/IIIa Receptor | 120 nM | [6] |

Pivotal Clinical Trials: PURSUIT and IMPACT-II

The clinical utility of eptifibatide was primarily established in two landmark trials: the PURSUIT (Platelet Glycoprotein IIb/IIIa in Unstable Angina: Receptor Suppression Using Integrilin Therapy) trial and the IMPACT-II (Integrilin to Minimize Platelet Aggregation and Coronary Thrombosis-II) trial.[3][4]

The PURSUIT trial evaluated eptifibatide in patients with non-ST-segment elevation acute coronary syndromes (NSTE-ACS). The trial demonstrated a significant reduction in the primary composite endpoint of death or non-fatal myocardial infarction at 30 days.

The IMPACT-II trial assessed the efficacy of eptifibatide in patients undergoing percutaneous coronary intervention (PCI). The results showed a reduction in the composite endpoint of death, myocardial infarction, or urgent revascularization.

The following tables summarize the key findings from these trials.

Table 2: PURSUIT Trial - Patient Demographics and Primary Endpoint

| Characteristic | Placebo (n=4775) | Eptifibatide (n=4685) |

| Age (years, mean) | 63 | 63 |

| Male (%) | 66 | 66 |

| Prior Myocardial Infarction (%) | 33 | 33 |

| Primary Endpoint (Death or MI at 30 days) | 15.7% | 14.2% (p=0.042) |

Table 3: IMPACT-II Trial - Patient Demographics and Primary Endpoint

| Characteristic | Placebo (n=1342) | Eptifibatide (135/0.5 µg/kg/min) (n=1348) |

| Age (years, mean) | 61 | 61 |

| Male (%) | 74 | 74 |

| Unstable Angina (%) | 34 | 34 |

| Primary Endpoint (Death, MI, or Urgent Revascularization at 30 days) | 11.4% | 9.2% (p=0.063) |

Experimental Protocols

The following sections outline the methodologies for key experiments used in the characterization of eptifibatide.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

-

The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

Eptifibatide or a vehicle control is added to the PRP and incubated for a specified time (e.g., 5 minutes).

-

A platelet agonist (e.g., ADP, collagen, or thrombin) is added to induce aggregation.

-

The change in light transmission is recorded over time (typically 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined. For dose-response studies, the IC50 value (the concentration of eptifibatide that inhibits 50% of the maximal aggregation) is calculated.

GP IIb/IIIa Receptor Binding Assay (Radioligand Binding)

This assay quantifies the binding of eptifibatide to the GP IIb/IIIa receptor, typically using a radiolabeled ligand.

Methodology:

-

Receptor Preparation: Platelet membranes containing the GP IIb/IIIa receptor are prepared from isolated human platelets.

-

Assay Procedure:

-

The platelet membranes are incubated in a buffer solution with a radiolabeled ligand that specifically binds to the GP IIb/IIIa receptor (e.g., [³H]-eptifibatide or a radiolabeled fibrinogen mimetic).

-

For competition assays, varying concentrations of unlabeled eptifibatide are included in the incubation mixture.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter. The filter traps the platelet membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis:

-

Saturation binding assays are used to determine the dissociation constant (Kd), a measure of the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax).

-

Competition binding assays are used to determine the inhibitory constant (Ki) of unlabeled eptifibatide, which reflects its affinity for the receptor.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Platelet activation signaling pathway and the point of inhibition by eptifibatide.

Caption: Workflow of eptifibatide discovery and development.

Conclusion

The discovery and development of eptifibatide is a prime example of rational drug design inspired by a natural product. The journey from identifying a specific inhibitor in snake venom to the chemical synthesis of a cyclic heptapeptide and its validation in large-scale clinical trials has provided a valuable therapeutic agent for the management of acute coronary syndromes. This technical guide has provided an in-depth overview of this process, highlighting the key scientific principles and experimental methodologies that underpinned its success. The story of eptifibatide continues to be an important case study for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Barbourin. A GPIIb-IIIa-specific integrin antagonist from the venom of Sistrurus m. barbouri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN101538316A - Method for preparing Eptifibatide with solid phase method - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Platelet activation, signaling and aggregation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptifibatide: A Technical Guide to a Cyclic Heptapeptide Platelet Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide is a potent, intravenously administered antiplatelet agent widely used in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[1] This synthetic cyclic heptapeptide, derived from a protein found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), acts as a reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[2][3] By blocking the final common pathway of platelet aggregation, eptifibatide plays a crucial role in preventing thrombotic events.[4] This technical guide provides an in-depth overview of eptifibatide, focusing on its core pharmacology, mechanism of action, quantitative data from key studies, and detailed experimental protocols for its evaluation.

Core Pharmacology and Mechanism of Action

Eptifibatide is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue, with a molecular formula of C35H49N11O9S2 and a molecular weight of 831.96 g/mol .[5][6] Its structure includes a modified lysine-glycine-aspartic acid (KGD) amino acid sequence, which mimics the arginine-glycine-aspartic acid (RGD) sequence of endogenous ligands like fibrinogen and von Willebrand factor (vWF).[3][7]

The primary mechanism of action of eptifibatide is the reversible and competitive inhibition of the GPIIb/IIIa receptor on the surface of platelets.[2][8] In the event of vascular injury, platelet activation leads to a conformational change in the GPIIb/IIIa receptor, enabling it to bind to fibrinogen and vWF.[7] This binding facilitates the cross-linking of platelets, a critical step in the formation of a thrombus.[7] Eptifibatide competitively binds to the KGD-binding sites on the GPIIb/IIIa receptor, thereby preventing the attachment of fibrinogen and vWF and inhibiting platelet aggregation.[5][7] Notably, eptifibatide exhibits high specificity for the GPIIb/IIIa receptor.[3]

The binding of eptifibatide to the GPIIb/IIIa receptor is of low affinity, with a dissociation constant of 120 nM, which contributes to the rapid reversal of its antiplatelet effect upon discontinuation of the infusion.[5] Platelet function typically returns to normal within 4 to 8 hours after stopping the drug.[7]

Signaling Pathway of Platelet Aggregation and Eptifibatide Inhibition

Caption: Platelet activation and aggregation pathway with the inhibitory action of eptifibatide.

Quantitative Data Summary

The following tables summarize key quantitative data for eptifibatide from various in-vitro and clinical studies.

Table 1: In-Vitro Potency of Eptifibatide

| Parameter | Agonist | Anticoagulant | Value | Reference(s) |

| IC50 | 20 µM ADP | Citrate | 0.11-0.22 µg/mL | [9] |

| 5 µg/mL Collagen | Citrate | 0.28-0.34 µg/mL | [9] | |

| ADP | Porcine Platelets | 16-27 µg/mL | [10] | |

| Collagen | Porcine Platelets | 16-27 µg/mL | [10] | |

| Thrombin | Porcine Platelets | 16-27 µg/mL | [10] | |

| Dissociation Constant (Kd) | - | - | 120 nM | [5] |

Table 2: Pharmacokinetic Properties of Eptifibatide

| Parameter | Value | Reference(s) |

| Plasma Half-life | ~2.5 hours | [7] |

| Plasma Protein Binding | ~25% | [7][11] |

| Renal Clearance | ~50% of total body clearance | [7] |

| Onset of Action | Rapid (platelet inhibition within 15 minutes of bolus) | [7][11] |

| Return to Baseline Platelet Function | 4-8 hours post-infusion | [7] |

Table 3: Clinical Dosing and Pharmacodynamic Effects

| Clinical Trial | Patient Population | Dosing Regimen | Key Pharmacodynamic Outcome | Reference(s) |

| PURSUIT | NSTE-ACS | 180 µg/kg bolus, then 2.0 µg/kg/min infusion | >80% inhibition of ADP-induced platelet aggregation | [12][13] |

| ESPRIT | PCI with stenting | Two 180 µg/kg boluses (10 min apart), then 2.0 µg/kg/min infusion | >90% inhibition of platelet aggregation in >90% of patients | [14][15] |

| IMPACT-II | Elective, urgent, or emergent PCI | 135 µg/kg bolus, then 0.5 or 0.75 µg/kg/min infusion | Dose-dependent inhibition of platelet aggregation | [1] |

Experimental Protocols

Ex-Vivo Platelet Aggregation Assay

This protocol is a generalized procedure based on methodologies described in clinical trial substudies.[12][16]

Objective: To measure the degree of platelet aggregation in response to various agonists in blood samples from patients treated with eptifibatide.

Materials:

-

Whole blood collected in tubes with anticoagulant (e.g., 3.2% buffered citrate or D-phenylalanyl-L-prolyl-L-arginine chloromethylketone - PPACK).[12]

-

Platelet agonists: Adenosine diphosphate (ADP), Thrombin Receptor Agonist Peptide (TRAP).[12]

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregometer.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Blood Collection: Draw whole blood into appropriate anticoagulant tubes. The choice of anticoagulant is critical, as calcium-chelating agents like citrate can overestimate the inhibitory effect of eptifibatide.[12]

-

PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

Baseline Measurement: Establish baseline platelet aggregation using a pre-treatment blood sample.

-

Assay:

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow it to equilibrate to 37°C.

-

Add a specific concentration of a platelet agonist (e.g., 10 µM ADP or 10 µM TRAP).[16]

-

Record the change in light transmittance over a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

-

-

Data Analysis: Calculate the percentage of platelet aggregation relative to the baseline. For eptifibatide-treated samples, this will demonstrate the extent of inhibition.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for conducting an ex-vivo platelet aggregation assay.

Receptor Occupancy Assay

This is a conceptual outline of a flow cytometry-based assay to determine the percentage of GPIIb/IIIa receptors occupied by eptifibatide.

Objective: To quantify the binding of eptifibatide to GPIIb/IIIa receptors on platelets.

Materials:

-

Whole blood collected in an appropriate anticoagulant.

-

Fluorescently labeled monoclonal antibody that binds to the GPIIb/IIIa receptor at a site not blocked by eptifibatide (as a platelet identifier).

-

Fluorescently labeled ligand or antibody that competes with eptifibatide for the KGD binding site.

-

Flow cytometer.

-

Fixative solution (e.g., paraformaldehyde).

Procedure:

-

Sample Preparation: Incubate whole blood samples with a saturating concentration of the fluorescently labeled competing ligand/antibody.

-

Staining: Add the fluorescently labeled platelet-identifying antibody.

-

Fixation: Fix the samples to stabilize the cells and antibody binding.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis:

-

Gate on the platelet population using the identifying antibody.

-

Measure the fluorescence intensity of the competing ligand/antibody.

-

A decrease in fluorescence intensity in eptifibatide-treated samples compared to baseline indicates receptor occupancy by eptifibatide.

-

Calculate the percentage of receptor occupancy based on the reduction in fluorescence.

-

Structure-Function Relationship

The efficacy of eptifibatide is intrinsically linked to its specific chemical structure.

Structure-Function Relationship of Eptifibatide

Caption: Key structural features of eptifibatide and their functional consequences.

The cyclic nature of the peptide, maintained by a disulfide bridge, confers resistance to degradation by plasma proteases, thereby enhancing its bioavailability.[6] The critical feature is the KGD sequence, which provides high specificity for the GPIIb/IIIa receptor, distinguishing it from other integrins.[7][17] This specificity minimizes off-target effects. The overall structure allows for reversible binding, which is clinically advantageous as it permits a rapid restoration of normal platelet function after the drug is discontinued.[4][8]

Synthesis

Eptifibatide is synthesized using solid-phase peptide synthesis (SPPS).[18][19] The process involves the sequential coupling of protected amino acids to a solid resin support.[18] A key step is the formation of the disulfide bridge to cyclize the peptide, which is typically performed after the linear peptide has been assembled.[18][19] Following cleavage from the resin and deprotection of the amino acid side chains, the crude peptide is purified, often using techniques like high-performance liquid chromatography (HPLC), to yield the final, highly pure active pharmaceutical ingredient.[18]

Conclusion

Eptifibatide remains a cornerstone in the management of high-risk cardiovascular patients. Its well-defined structure-activity relationship, predictable pharmacokinetics, and potent, reversible antiplatelet effects make it a valuable tool for clinicians. This technical guide has provided a comprehensive overview of the core scientific and clinical aspects of eptifibatide, offering a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine and pharmacology. Further research may continue to explore new indications and optimize dosing strategies in various clinical settings.[11]

References

- 1. Clinical and economic studies of eptifibatide in coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Eptifibatide? [synapse.patsnap.com]

- 3. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eptifibatide: a review of its use in patients with acute coronary syndromes and/or undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice [mdpi.com]

- 7. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Pharmacodynamics and pharmacokinetics of eptifibatide in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Scholars@Duke publication: Pharmacodynamics and pharmacokinetics of higher-dose, double-bolus eptifibatide in percutaneous coronary intervention. [scholars.duke.edu]

- 16. Platelet aggregation assay [bio-protocol.org]

- 17. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US20160222059A1 - Method for preparing eptifibatide - Google Patents [patents.google.com]

- 19. CN101538316A - Method for preparing Eptifibatide with solid phase method - Google Patents [patents.google.com]

Eptifibatide: An In-depth Technical Guide to its In Vivo Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptifibatide is a cyclic heptapeptide inhibitor of the glycoprotein (GP) IIb/IIIa receptor, a key mediator in the final common pathway of platelet aggregation.[1] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, eptifibatide is a highly specific and reversible antagonist of the GP IIb/IIIa receptor, making it a valuable therapeutic agent in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary intervention (PCI).[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetic and pharmacodynamic profile of eptifibatide, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Pharmacokinetic Profile

The pharmacokinetics of eptifibatide are linear and dose-proportional for bolus doses ranging from 90 to 250 µg/kg and infusion rates from 0.5 to 3.0 µg/kg/min.[3][4] Intravenous administration results in immediate and complete systemic availability.[3]

Table 1: Key Pharmacokinetic Parameters of Eptifibatide in Humans

| Parameter | Value | Reference |

| Plasma Half-Life | ~2.5 hours | [3][4][5] |

| Plasma Protein Binding | ~25% | [3][4][5] |

| Clearance | ~55 mL/kg/h (in patients with coronary artery disease) | [5] |

| Renal Clearance | Accounts for ~50% of total body clearance | [5][6] |

| Volume of Distribution | 0.203 to 0.229 L/kg | [7] |

| Time to Steady State | 4-6 hours (with continuous infusion) | [3][5] |

Note: Pharmacokinetic parameters can be influenced by patient-specific factors such as renal function.

Pharmacodynamic Profile

Eptifibatide exerts its antiplatelet effect by competitively inhibiting the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor on activated platelets.[1][3] This inhibition is dose- and concentration-dependent, leading to a potent and reversible suppression of platelet aggregation.[4]

The onset of action is rapid, with significant inhibition of platelet aggregation observed almost immediately after an intravenous bolus.[4][5] Following cessation of the infusion, platelet function returns to baseline within 4 to 8 hours.[3] The therapeutic goal is to achieve greater than 80% inhibition of platelet aggregation.[4]

Table 2: Pharmacodynamic Effects of Eptifibatide in Clinical Trials

| Clinical Trial | Dosing Regimen | Key Pharmacodynamic Finding(s) | Reference(s) |

| PURSUIT | 180 µg/kg bolus followed by a 2.0 µg/kg/min infusion | Median inhibition of ADP-induced platelet aggregation exceeded 80% within 5 minutes of administration. Plasma eptifibatide levels correlated significantly with receptor occupancy. | [8][9] |

| ESPRIT | Two 180 µg/kg boluses 10 minutes apart, followed by a 2.0 µg/kg/min infusion | This regimen was designed to achieve and maintain a high level of platelet inhibition (>80%) during the critical early period of PCI. |

Signaling Pathway of Eptifibatide's Action

Eptifibatide targets the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GP IIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. Eptifibatide, by binding to the GP IIb/IIIa receptor, sterically hinders the binding of fibrinogen, thereby preventing platelet aggregation.

Caption: Eptifibatide's mechanism of action in inhibiting platelet aggregation.

Experimental Protocols

Quantification of Eptifibatide in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and selective method for determining eptifibatide concentrations in human plasma.

a. Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., a structural analog of eptifibatide).

-

Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

b. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

c. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for eptifibatide and the internal standard.

Caption: Workflow for the quantification of eptifibatide in plasma by LC-MS/MS.

Ex Vivo Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of eptifibatide on platelet function.

a. Blood Collection and Preparation:

-

Collect whole blood into tubes containing an anticoagulant. The choice of anticoagulant is critical; D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) is preferred over citrate as it does not chelate calcium and provides a more physiologically relevant assessment of eptifibatide's effect.[8]

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes). PPP is used as a blank for the aggregometer.

b. Aggregation Measurement:

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Add a platelet agonist to the PRP sample. Common agonists used in eptifibatide studies include:

-

Adenosine Diphosphate (ADP): A final concentration of 5-20 µM is typically used.

-

Thrombin Receptor Agonist Peptide (TRAP): A final concentration of 5-10 µM can be used.

-

-

Record the change in light transmission over time as platelets aggregate. The maximum aggregation is determined and compared to a baseline (pre-drug) measurement to calculate the percent inhibition.

Caption: Experimental workflow for ex vivo platelet aggregation analysis.

Conclusion

Eptifibatide possesses a predictable pharmacokinetic profile characterized by a rapid onset of action and a short half-life, allowing for tight control over its antiplatelet effects. Its pharmacodynamics are well-defined, with a potent and reversible inhibition of the GP IIb/IIIa receptor, leading to a significant reduction in platelet aggregation. The experimental protocols detailed in this guide provide a framework for the accurate in vivo assessment of eptifibatide's pharmacokinetic and pharmacodynamic properties, which is crucial for both clinical monitoring and further drug development in the field of antiplatelet therapy.

References

- 1. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of eptifibatide concentration in human plasma utilizing the liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Pharmacokinetic and pharmacodynamic properties of eptifibatide in subjects with normal or impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Pharmacodynamics and pharmacokinetics of eptifibatide in patients with acute coronary syndromes: prospective analysis from PURSUIT - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Animal Models for Studying Eptifibatide's Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of preclinical animal models utilized to study the pharmacodynamic and pharmacokinetic effects of eptifibatide, a glycoprotein (GP) IIb/IIIa inhibitor. This document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to aid in the design and interpretation of preclinical studies for this antiplatelet agent.

Introduction to Eptifibatide

Eptifibatide is a cyclic heptapeptide that acts as a reversible antagonist of the platelet GP IIb/IIIa receptor.[1][2] By binding to this receptor, eptifibatide prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation and thrombus formation.[1][2] Its rapid onset and short half-life make it a valuable therapeutic agent in the management of acute coronary syndromes (ACS) and as an adjunct to percutaneous coronary interventions (PCI).[3][4] Preclinical animal models are essential for elucidating its mechanism of action, evaluating its antithrombotic efficacy, and assessing its bleeding risk profile.

Preclinical Models of Thrombosis

A variety of animal models have been employed to investigate the antithrombotic effects of eptifibatide. These models aim to mimic the pathophysiology of arterial thrombosis observed in human cardiovascular diseases.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

The ferric chloride-induced thrombosis model is a widely used and reproducible method for inducing vascular injury and subsequent thrombus formation in rodents.[5][6][7] The topical application of ferric chloride to an artery causes oxidative injury to the endothelium, leading to platelet adhesion, activation, and aggregation, ultimately resulting in the formation of an occlusive thrombus.[5][7]

Table 1: Summary of Quantitative Data for Eptifibatide in the Ferric Chloride-Induced Thrombosis Model

| Animal Model | Eptifibatide Dose | Key Findings | Reference |

| Rat (Carotid Artery) | Specific dose-response data not readily available in cited literature. Studies with other antiplatelet agents suggest endpoints like Time to Occlusion (TTO) are measured. | Eptifibatide is expected to prolong the time to occlusion. | [6] |

| Mouse (Carotid Artery) | Not effective in wild-type mice due to species differences in GP IIb/IIIa receptor structure. | Eptifibatide showed little to no effect on thrombus formation. | [1] |

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, and the common carotid artery is surgically exposed.

-

Thrombosis Induction: A filter paper strip saturated with a 20-50% ferric chloride solution is applied to the adventitial surface of the carotid artery for 3-10 minutes.[6] The optimal concentration and application time should be determined empirically to achieve consistent thrombus formation.[6]

-

Eptifibatide Administration: Eptifibatide or vehicle is administered intravenously (e.g., via the femoral vein) as a bolus followed by a continuous infusion, with dosing regimens adapted from clinical use or determined by dose-ranging studies.

-

Endpoint Measurement: The primary endpoint is typically the Time to Occlusion (TTO) , which is the time from the application of ferric chloride until complete cessation of blood flow. Blood flow can be monitored using a Doppler flow probe placed distal to the injury site.[5][8] Thrombus weight can also be assessed at the end of the experiment.

Humanized Mouse Model of Thrombosis

Due to species-specific differences in platelet receptor structure, standard mouse models may not accurately predict the efficacy of drugs targeting human platelets.[1] A humanized mouse model, in which the mouse von Willebrand factor (VWF) is genetically modified to support human platelet-mediated thrombosis, provides a more clinically relevant platform for evaluating human-specific antiplatelet agents like eptifibatide.[1]

Table 2: Summary of Quantitative Data for Eptifibatide in a Humanized Mouse Model

| Animal Model | Eptifibatide Dose | Key Findings | Reference |

| Humanized VWFR1326H Mouse | 180 μg/kg bolus followed by a 10 min infusion at 2 μg/kg/min | >75% reduction in human platelet-mediated thrombus formation in laser-injured arterioles. | [1] |

-

Animal Model: Utilize a genetically modified mouse strain that supports human platelet-mediated thrombosis (e.g., VWFR1326H mutant mice).[1]

-

Human Platelet Infusion: Infuse human platelets into the humanized mice to achieve a circulating platelet count comparable to that in humans.[1]

-

Eptifibatide Administration: Administer eptifibatide intravenously at clinically relevant doses. A common regimen is a 180 μg/kg bolus followed by a 2 μg/kg/min infusion for 10 minutes.[1]

-

Thrombosis Induction: Induce thrombosis in a cremaster arteriole using a focused laser injury.[1]

-

Endpoint Measurement: Quantify thrombus formation in real-time using intravital microscopy. The primary endpoint is typically the maximal area of platelet accumulation at the site of injury.[1]

Assessment of Bleeding Risk

A critical aspect of preclinical evaluation for any antiplatelet agent is the assessment of its potential to increase bleeding. The tail transection bleeding time assay is a standard method used in rodents.

Table 3: Summary of Quantitative Data for Eptifibatide on Bleeding Time

| Animal Model | Eptifibatide Dose | Key Findings | Reference |

| Rat | Specific dose-response data on bleeding time with eptifibatide is not detailed in the provided search results. Preclinical studies generally indicate modest effects on bleeding time. | Eptifibatide is expected to prolong bleeding time in a dose-dependent manner. | [9] |

-

Animal Preparation: Anesthetize a rat and place it in a restraining device.

-

Eptifibatide Administration: Administer eptifibatide or vehicle intravenously.

-

Tail Transection: After a predetermined time following drug administration, transect the distal 3 mm of the tail with a sharp blade.[10]

-

Bleeding Time Measurement: Immediately immerse the tail in warm saline (37°C) and record the time until bleeding ceases for a continuous period of at least 15 seconds. A maximum observation time (e.g., 20 minutes) is typically set.[10]

Signaling Pathways and Experimental Workflows

Eptifibatide's Mechanism of Action: Inhibition of Platelet Aggregation

Eptifibatide exerts its antiplatelet effect by targeting the final common pathway of platelet aggregation. The following diagram illustrates the key steps in platelet activation and the point of intervention for eptifibatide.

Caption: Eptifibatide inhibits the binding of fibrinogen to the activated GP IIb/IIIa receptor.

Experimental Workflow: Ferric Chloride-Induced Thrombosis Model

The following diagram outlines the key steps involved in the ferric chloride-induced thrombosis model for evaluating the efficacy of eptifibatide.

Caption: Workflow for assessing eptifibatide's efficacy in the rat FeCl₃ thrombosis model.

Experimental Workflow: Humanized Mouse Model of Thrombosis

This diagram illustrates the experimental workflow for assessing eptifibatide's effect on human platelet-mediated thrombosis in a humanized mouse model.

Caption: Workflow for the humanized mouse model of laser-induced thrombosis.

Conclusion

Preclinical animal models are indispensable tools for the evaluation of antiplatelet agents like eptifibatide. The ferric chloride-induced thrombosis model in rats offers a robust and reproducible method for assessing antithrombotic efficacy, while the humanized mouse model provides a more clinically translatable platform for studying human-specific drug effects. The tail bleeding time assay remains a standard for evaluating the primary safety concern of antiplatelet therapies. By employing these models with standardized protocols and quantitative endpoints, researchers can effectively characterize the preclinical profile of eptifibatide and other novel antiplatelet drugs, facilitating their development and translation to the clinic.

References

- 1. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eptifibatide: a potent inhibitor of the platelet receptor integrin glycoprotein IIb/IIIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cordynamics.com [cordynamics.com]

- 6. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rat model of arterial thrombosis induced by ferric chloride [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Linchpin of Platelet Inhibition: A Technical Guide to the KGD Sequence in Eptifibatide's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the Lysine-Glycine-Aspartate (KGD) sequence in the inhibitory action of eptifibatide, a potent antiplatelet agent. We delve into the molecular interactions, signaling pathways, and experimental methodologies that underpin its therapeutic efficacy.

Introduction: The Critical Role of the KGD Sequence

Eptifibatide is a cyclic heptapeptide and a reversible antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1][2] Derived from a protein found in the venom of the southeastern pygmy rattlesnake, its structure is specifically designed to mimic the recognition site for ligands of the GPIIb/IIIa receptor.[3] The key to eptifibatide's specificity and high-affinity binding lies in its modified Lysine-Glycine-Aspartate (KGD) amino acid sequence.[3] This sequence confers a high degree of selectivity for the GPIIb/IIIa receptor over other integrins, a crucial factor in its safety and efficacy profile.

Unlike many endogenous ligands and other disintegrins that contain the Arginine-Glycine-Aspartate (RGD) sequence, the KGD motif of eptifibatide provides a unique structural basis for its interaction with the GPIIb/IIIa receptor. This interaction competitively blocks the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby inhibiting the final common pathway of platelet aggregation.[4]

Quantitative Analysis of Eptifibatide's Inhibitory Action

The inhibitory potency of eptifibatide has been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Table 1: In Vitro Inhibitory Potency of Eptifibatide on Platelet Aggregation

| Agonist | Anticoagulant | IC50 (µg/mL) | Source(s) |

| ADP (20 µM) | Citrate | 0.11 - 0.22 | [5] |

| Collagen (5 µg/mL) | Citrate | 0.28 - 0.34 | [5] |

| ADP | N/A | 16 - 27 (mg/mL) | [6] |

| Collagen | N/A | 16 - 27 (mg/mL) | [6] |

| Thrombin | N/A | 16 - 27 (mg/mL) | [6] |

Table 2: Ex Vivo Platelet Aggregation Inhibition by Eptifibatide in Clinical Trials

| Trial/Study | Patient Population | Dosing Regimen | Platelet Inhibition (%) | Time Point | Source(s) |

| IMPACT-II | Patients undergoing coronary angioplasty | Bolus + infusion | >80% | N/A | [1] |

| PURSUIT | Patients with acute coronary syndromes | 180 µg/kg bolus + 2.0 µg/kg/min infusion | >80% | 5 minutes post-bolus | [7] |

| Unnamed Study | Healthy Volunteers | N/A | ~90% (with bivalirudin) | N/A | [6] |

| Unnamed Study | N/A | N/A | 84% | 15 minutes post-bolus | [3] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of eptifibatide's inhibitory properties. Below are synthesized protocols for key experiments based on established methodologies.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in response to various agonists in the presence of eptifibatide.

Objective: To determine the IC50 of eptifibatide for the inhibition of agonist-induced platelet aggregation.

Materials:

-

Whole blood from healthy, consenting donors.

-

Anticoagulant: 3.2% or 3.8% sodium citrate.

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin receptor activating peptide (TRAP).

-

Eptifibatide solutions of varying concentrations.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Spectrophotometer.

Procedure:

-

Blood Collection: Draw whole blood into tubes containing sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Preparation:

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Aggregation Measurement:

-

Add a specific volume of PRP to a cuvette with a stir bar.

-

Add a known concentration of eptifibatide or vehicle control and incubate for a specified time.

-

Add the platelet agonist (e.g., ADP, collagen) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of eptifibatide.

-

Plot the percentage of inhibition against the logarithm of the eptifibatide concentration.

-

Calculate the IC50 value from the dose-response curve.

-

GPIIb/IIIa Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of eptifibatide for the GPIIb/IIIa receptor.

Objective: To determine the binding affinity (Ki) of eptifibatide for the GPIIb/IIIa receptor.

Materials:

-

Isolated platelets or cells expressing the GPIIb/IIIa receptor.

-

Radiolabeled ligand with known affinity for GPIIb/IIIa (e.g., [³H]-fibrinogen or a labeled RGD-containing peptide).

-

Eptifibatide solutions of varying concentrations.

-

Assay buffer.

-

Filtration apparatus (e.g., glass fiber filters).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from platelets or GPIIb/IIIa-expressing cells.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of eptifibatide.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the amount of specific binding at each eptifibatide concentration by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled ligand).

-

Plot the percentage of specific binding against the logarithm of the eptifibatide concentration.

-

Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

Visualizing the Mechanism and Methods

To further elucidate the complex processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: GPIIb/IIIa Signaling Pathway and Eptifibatide Inhibition.

Caption: Workflow for Light Transmission Aggregometry (LTA).

Conclusion

The KGD sequence within eptifibatide is the cornerstone of its potent and specific inhibitory action on the GPIIb/IIIa receptor. This molecular feature enables it to effectively prevent platelet aggregation, a critical event in the pathophysiology of acute coronary syndromes. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic success of targeted antiplatelet therapies. The detailed understanding of its mechanism of action, facilitated by the methodologies described, is paramount for the development of next-generation antithrombotic agents.

References

- 1. Clinical pharmacology of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

in vitro characterization of eptifibatide's anti-platelet activity

An In-Depth Technical Guide to the In Vitro Characterization of Eptifibatide's Anti-Platelet Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the anti-platelet activity of eptifibatide. Eptifibatide is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake.[1] It functions as a direct, reversible antagonist of the glycoprotein (GP) IIb/IIIa receptor, a critical component in the final common pathway of platelet aggregation.[2][3][4] This document details the underlying signaling pathways, experimental protocols for key assays, and quantitative data summarizing eptifibatide's inhibitory effects.

Mechanism of Action: GPIIb/IIIa Receptor Antagonism

The GPIIb/IIIa receptor (also known as integrin αIIbβ3) is the most abundant receptor on the platelet surface.[2] Its activation is essential for platelet aggregation. The process involves bidirectional signaling:

-

Inside-Out Signaling: Platelet agonists such as adenosine diphosphate (ADP), thrombin, and collagen bind to their respective surface receptors. This initiates an intracellular signaling cascade that transforms the GPIIb/IIIa receptor from a low-affinity to a high-affinity state for its ligands.[2]

-

Outside-In Signaling: Upon activation, the GPIIb/IIIa receptor binds to ligands like fibrinogen and von Willebrand factor (vWF).[5] This binding facilitates the cross-linking of adjacent platelets, leading to aggregation. This ligand binding also triggers further intracellular signals that stabilize the aggregate and promote thrombus formation.[2]

Eptifibatide exerts its anti-platelet effect by competitively inhibiting the binding of fibrinogen, vWF, and other adhesive ligands to the GPIIb/IIIa receptor, thereby blocking platelet aggregation regardless of the initial stimulus.[3][5]

Experimental Protocols for In Vitro Characterization

Several assays are employed to quantify the anti-platelet effects of eptifibatide in vitro.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Detailed Methodology:

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[6]

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells. The remaining blood is then centrifuged at a high speed (e.g., 1500-2000 x g) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Standardization: The platelet count in the PRP is standardized, often to 2.5-4 x 10⁸ cells/mL, by diluting with PPP.[1]

-

Incubation: Aliquots of PRP are placed in an aggregometer cuvette with a stir bar and warmed to 37°C. A baseline reading is established.

-

Inhibition Assay: Eptifibatide (at various concentrations) or a vehicle control is added to the PRP and incubated for a specified time.

-

Aggregation Induction: A platelet agonist, such as ADP (e.g., 5-20 µM) or collagen (e.g., 2-5 µg/mL), is added to initiate aggregation.[6][7][8]

-

Measurement: The change in light transmission is recorded for several minutes. The maximum aggregation percentage is calculated relative to the PPP reference.

-

Data Analysis: The percentage of inhibition is determined by comparing the maximal aggregation in the presence of eptifibatide to that of the vehicle control. IC₅₀ values (the concentration of eptifibatide required to inhibit 50% of the aggregation response) are then calculated.

Flow Cytometry

Flow cytometry allows for the analysis of individual platelets, providing detailed information on receptor activation and ligand binding.

Detailed Methodology:

-

Blood Collection: Whole blood is collected, typically into citrate or heparin-containing tubes.

-

Sample Preparation: Aliquots of whole blood or PRP are prepared.

-

Inhibition and Activation: Samples are incubated with various concentrations of eptifibatide or a vehicle control. Subsequently, a platelet agonist (e.g., ADP, TRAP) is added to activate the platelets.[9]

-

Staining: Fluorescently-labeled monoclonal antibodies are added. Common markers include:

-

Incubation: The samples are incubated in the dark to allow for antibody binding.

-

Fixation and Dilution: Samples are fixed (e.g., with paraformaldehyde) and diluted with buffer.

-

Analysis: The fluorescence of individual platelets is measured using a flow cytometer. The data is analyzed to quantify the percentage of positive cells or the mean fluorescence intensity, reflecting the level of receptor activation or ligand binding.

-

Data Analysis: The inhibitory effect of eptifibatide is calculated by comparing the results from treated samples to the vehicle control.

Thromboelastography (TEG)

TEG provides a global assessment of hemostasis by measuring the viscoelastic properties of a developing clot in whole blood. Eptifibatide's effect is primarily seen as a reduction in the clot's maximum strength.

Detailed Methodology:

-

Blood Collection: Whole blood is collected into tubes with an appropriate anticoagulant (e.g., citrate or heparin).[10]

-

Sample Preparation: A specific volume of the blood sample is pipetted into a TEG cup.

-

Assay Initiation: An activator is added. For assessing platelet function, this can be a standard activator like kaolin or a specific combination, such as batroxobin, which is more sensitive to GPIIb/IIIa inhibition.[10] Eptifibatide at various concentrations is spiked into the samples.[10]

-

Measurement: The TEG analyzer continuously monitors the clot formation and lysis, generating a characteristic tracing. Key parameters include:

-

Data Analysis: The reduction in MA and alpha angle at different eptifibatide concentrations is used to quantify its inhibitory effect.

Quantitative Data on Eptifibatide's In Vitro Activity

The following tables summarize quantitative data from in vitro studies, demonstrating the potency of eptifibatide in various assays.

Table 1: IC₅₀ Values of Eptifibatide on Porcine Platelet Responses

| Assay Type | Agonist | IC₅₀ Value (mg/mL) | Reference |

| Platelet Aggregation | ADP | 16 - 27 | [1][11] |

| Collagen | 16 - 27 | [1][11] | |

| Thrombin | 16 - 27 | [1][11] | |

| Dense Granule Secretion | ADP | 22 - 31 | [1][11] |

| Collagen | 22 - 31 | [1][11] | |

| Thrombin | 22 - 31 | [1][11] | |

| Lysosome Secretion | ADP, Collagen, Thrombin | 25 - 50 | [1][11] |

| Adhesion to Fibrinogen | Not Applicable | ~11 | [1][11] |

Note: These studies on porcine platelets show that higher concentrations are needed compared to human studies. Substantial (30-40%) aggregation still occurred at high eptifibatide concentrations (52 mg/mL) with strong agonists like collagen or thrombin.[1][11]

Table 2: IC₅₀ Values of Eptifibatide on Human Platelet Aggregation (LTA)

| Anticoagulant | Agonist | IC₅₀ Value (µg/mL) | Reference |

| Sodium Citrate | 20 µM ADP | 0.11 - 0.22 | [6] |

| Sodium Citrate | 5 µg/mL Collagen | 0.28 - 0.34 | [6] |

Note: The choice of anticoagulant can influence results; IC₅₀ values for eptifibatide in hirudinized blood were 1.5- to 3-fold higher than those in citrated plasma.[6]

Table 3: Inhibition of Platelet Aggregation and Receptor Expression

| Assay / Condition | Parameter Measured | Inhibition / Effect | Reference |

| ADP-induced Aggregation | % Aggregation | Reduced to 6.4% at 4 µg/mL eptifibatide | [10] |

| Flow Cytometry (NSTEMI patients) | Activated GPIIb/IIIa (PAC-1) after ADP | 80% further reduction after clopidogrel | [9] |

| Flow Cytometry (NSTEMI patients) | Fibrinogen Binding after ADP | 90% further reduction after clopidogrel | [9] |

| Clinical Target | ADP-induced Aggregation | Target is >80% inhibition | [2] |

This guide provides a foundational understanding of the in vitro characterization of eptifibatide. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of pharmacology, hematology, and cardiovascular drug development. The consistent demonstration of potent, dose-dependent inhibition of GPIIb/IIIa-mediated platelet function across multiple assays confirms eptifibatide's mechanism of action and supports its clinical utility.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Eptifibatide, an Older Therapeutic Peptide with New Indications: From Clinical Pharmacology to Everyday Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Eptifibatide: The evidence for its role in the management of acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eptifibatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clopidogrel loading with eptifibatide to arrest the reactivity of platelets: results of the Clopidogrel Loading With Eptifibatide to Arrest the Reactivity of Platelets (CLEAR PLATELETS) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparative study of light transmission aggregometry and automated bedside platelet function assays in patients undergoing percutaneous coronary intervention and receiving abciximab, eptifibatide, or tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eptifibatide provides additional platelet inhibition in non-ST-elevation myocardial infarction patients already treated with aspirin and clopidogrel. Results of the platelet activity extinction in non-Q-wave myocardial infarction with aspirin, clopidogrel, and eptifibatide (PEACE) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel method to assess platelet inhibition by eptifibatide with thrombelastograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The in vitro effect of eptifibatide, a glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Eptifibatide's Interruption of the Final Common Pathway of Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptifibatide, a cyclic heptapeptide, is a potent and specific antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor serves as the final common pathway for platelet aggregation, regardless of the initial activating stimulus. By reversibly binding to the GPIIb/IIIa receptor, eptifibatide effectively blocks the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, thereby preventing the formation of a platelet thrombus. This technical guide provides an in-depth analysis of eptifibatide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction

Platelet aggregation is a critical physiological process for hemostasis. However, in the context of cardiovascular diseases, uncontrolled platelet aggregation can lead to thrombotic events such as myocardial infarction and stroke. The activation of platelets by various agonists, including adenosine diphosphate (ADP), collagen, and thrombin, triggers a signaling cascade that culminates in a conformational change of the GPIIb/IIIa receptor, enabling it to bind fibrinogen and cross-link adjacent platelets.[1] Eptifibatide, a synthetic peptide mimic of a protein found in the venom of the southeastern pygmy rattlesnake, directly targets this final step.[2] Its high specificity and reversible binding make it a valuable therapeutic agent in the management of acute coronary syndromes and during percutaneous coronary interventions.[2][3]

Mechanism of Action: Targeting the Final Common Pathway

Eptifibatide's primary mechanism of action is the competitive and reversible inhibition of the platelet GPIIb/IIIa receptor.[2] This receptor is the most abundant on the platelet surface, with approximately 50,000 to 80,000 copies per platelet.[4]

The GPIIb/IIIa Receptor: The Hub of Platelet Aggregation

The GPIIb/IIIa receptor is a heterodimer belonging to the integrin family of adhesion molecules. In its resting state, the receptor has a low affinity for its ligands. Upon platelet activation, intracellular signaling pathways, collectively known as "inside-out" signaling, induce a conformational change in the GPIIb/IIIa receptor, shifting it to a high-affinity state.[5] This activated receptor can then bind to fibrinogen, a divalent molecule that acts as a bridge between adjacent platelets, leading to aggregation.[1] The binding of ligands to the GPIIb/IIIa receptor also initiates "outside-in" signaling, which further reinforces platelet activation and thrombus stabilization.[6]

Eptifibatide's Competitive Inhibition

Eptifibatide contains a lysine-glycine-aspartate (KGD) sequence, which mimics the arginine-glycine-aspartate (RGD) recognition site present in fibrinogen and other ligands of the GPIIb/IIIa receptor.[7][8] By binding to the receptor, eptifibatide physically obstructs the binding of fibrinogen, thereby preventing platelet cross-linking and aggregation.[2] This action is independent of the initial platelet agonist, as it targets the final common pathway.[9]

Quantitative Pharmacodynamics